2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid
Overview
Description
2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid is a heterocyclic compound that contains a thiazole ring substituted with a methoxy group and a trifluoromethyl group.
Mechanism of Action
Target of Action
Thiazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, which play crucial roles in various biochemical pathways .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor function, and disruption of protein-protein interactions .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound is soluble in methanol , which suggests it may have good bioavailability
Result of Action
Thiazole derivatives are known to have a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid. Factors such as temperature, pH, and the presence of other substances can affect the compound’s solubility, stability, and interaction with its targets .
Biochemical Analysis
Biochemical Properties
It is known that thiazole derivatives can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Thiazole derivatives have been associated with various biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory activities
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid typically involves the condensation of appropriate thiazole precursors with methoxy and trifluoromethyl substituents. One common method involves the reaction of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid ethyl ester with sodium hydroxide in an aqueous solution. The mixture is stirred at 40°C overnight, and the progress is monitored using thin-layer chromatography (TLC). After completion, the reaction mixture is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is utilized in the synthesis of agrochemicals, such as pesticides and herbicides, due to its bioactive properties
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid: Similar structure but lacks the methoxy group.
2-Methoxy-4-(trifluoromethyl)thiazole: Similar structure but lacks the carboxylic acid group.
2-Methoxy-4-(trifluoromethyl)benzothiazole: Contains a benzothiazole ring instead of a thiazole ring
Uniqueness
2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid is unique due to the presence of both methoxy and trifluoromethyl groups on the thiazole ring, which imparts distinct chemical and biological properties. These substituents enhance the compound’s reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
2-methoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO3S/c1-13-5-10-3(6(7,8)9)2(14-5)4(11)12/h1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGFIURSOZGKLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(S1)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10601007 | |
Record name | 2-Methoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10601007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1226776-93-7 | |
Record name | 2-Methoxy-4-(trifluoromethyl)-5-thiazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1226776-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10601007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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